molecular formula C4H4BrN3O2 B1379061 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1391631-21-2

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1379061
CAS No.: 1391631-21-2
M. Wt: 206 g/mol
InChI Key: QJJJUEPHZZMYOB-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their stability and unique chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is typically characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity .

Cellular Effects

The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, inhibiting their activity and leading to downstream effects on cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and altering gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to significant changes in cellular metabolism, highlighting its potential as a modulator of metabolic activity .

Transport and Distribution

The transport and distribution of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes .

Subcellular Localization

1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is localized to specific subcellular compartments, where it exerts its effects. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The subcellular distribution of the compound is critical for its activity, as it determines the specific cellular processes that are affected .

Preparation Methods

The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be achieved through several synthetic routesThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole derivative .

Industrial production methods often involve the use of continuous flow reactors, which allow for the efficient and scalable synthesis of triazole compounds. These reactors utilize heterogeneous catalysts, such as copper-on-charcoal, to facilitate the cycloaddition reaction and produce high yields of the target compound .

Chemical Reactions Analysis

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(I) iodide, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:

The presence of the bromine and methyl groups in this compound makes it unique and enhances its potential for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-3-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJJUEPHZZMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391631-21-2
Record name 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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